molecular formula C6H9N3O B2660727 N-[(1H-imidazol-2-yl)methyl]acetamide CAS No. 203664-03-3

N-[(1H-imidazol-2-yl)methyl]acetamide

Cat. No. B2660727
Key on ui cas rn: 203664-03-3
M. Wt: 139.158
InChI Key: SXKAQLCLHGQXHB-UHFFFAOYSA-N
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Patent
US06518423B1

Procedure details

0.34 g of 2-aminomethylimidazole dihydrochloride was added to 20 ml of N,N-dimethylformamide in a nitrogen atmosphere. Under ice-cooling, 0.40 g of sodium hydride (60% oily) was added thereto and the resulting mixture was subjected to ultrasonication for 30 minutes. To the reaction mixture were added 20 ml of pyridine and 10 ml of acetic anhydride and the obtained mixture was stirred at room temperature for 2 days. After concentrating under reduced pressure, the residue was distributed into water and ethyl acetate. The organic layer was washed with water and dried over anhydrous sodium sulfate. The extract was concentrated under reduced pressure to thereby give 0.24 g of the title compound as a pale brown solid.
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.Cl.[NH2:3][CH2:4][C:5]1[NH:6][CH:7]=[CH:8][N:9]=1.CN(C)C=O.[H-].[Na+].[C:17](OC(=O)C)(=[O:19])[CH3:18]>N1C=CC=CC=1>[NH:6]1[CH:7]=[CH:8][N:9]=[C:5]1[CH2:4][NH:3][C:17](=[O:19])[CH3:18] |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
0.34 g
Type
reactant
Smiles
Cl.Cl.NCC=1NC=CN1
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.4 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the obtained mixture was stirred at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Under ice-cooling
CUSTOM
Type
CUSTOM
Details
the resulting mixture was subjected to ultrasonication for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating under reduced pressure
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The extract was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
N1C(=NC=C1)CNC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.24 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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